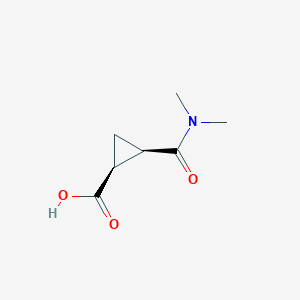
(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a three-membered ring and the presence of both carbamoyl and carboxylic acid functional groups, makes it a candidate for various biochemical applications.
The compound's molecular formula is C6H11N1O3, and it exhibits significant interest in both synthetic chemistry and biological research. The chiral nature of this compound allows for specific interactions with biological targets, making it a valuable subject of study.
Biological Activity
Research indicates that this compound may interact with various enzymes and receptors in biological systems. Its potential mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related cyclopropane derivatives have shown their ability to inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants .
- Receptor Interactions : The structural features of the compound suggest potential binding to receptors, which could modulate physiological responses.
Case Studies and Research Findings
Recent studies have explored the biological activity of cyclopropane derivatives similar to this compound. Here are some notable findings:
- Inhibitory Effects on Ethylene Biosynthesis : Research has demonstrated that cyclopropane carboxylic acids can act as inhibitors of ethylene production in plants. For example, compounds structurally related to this compound have shown promising results in inhibiting ACO activity, which is crucial for controlling fruit ripening and senescence .
- Molecular Docking Studies : In silico analyses have indicated that this compound exhibits favorable binding affinities to target enzymes like ACO2. Binding energies calculated through molecular docking simulations suggest a strong interaction between the compound and the enzyme's active site .
Table 1: Binding Affinities of Cyclopropane Derivatives
| Compound | ΔG (kcal/mol) | Kb (M−1) |
|---|---|---|
| This compound | -6.2 | 3.53×10^4 |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
| Pyrazinoic acid | -5.3 | 7.61×10^3 |
Table 2: Enzyme Inhibition Studies
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-8(2)6(9)4-3-5(4)7(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
QUWSDGMJPBBEDT-UHNVWZDZSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@@H]1C(=O)O |
Canonical SMILES |
CN(C)C(=O)C1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















